molecular formula C₁₁H₆D₈BrNO B1153035 4-(4-Bromo-2-methylphenyl)-morpholine-d8

4-(4-Bromo-2-methylphenyl)-morpholine-d8

Cat. No.: B1153035
M. Wt: 264.19
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-2-methylphenyl)-morpholine-d8 is a stable isotope-labeled compound where eight hydrogen atoms in the morpholine ring are replaced by deuterium, yielding a molecular formula of C 11 H 6 D 8 BrNO and a molecular weight of 264.19 g/mol . This deuterated building block is primarily used in the synthesis of aminoquinoline derivatives that are being developed and studied as potential antiviral agents . As a stable isotope-labeled analog, it serves as a critical internal standard in mass spectrometry and liquid chromatography analyses, enabling highly precise and reliable quantification of the parent drug in complex biological matrices during pharmacokinetic, metabolic, and therapeutic drug monitoring studies . The compound is typically supplied as a solid powder with a stated purity of 98% or higher and is soluble in common organic solvents such as chloroform, dichloromethane, and DMSO . To maintain stability and integrity, it is recommended to store the product protected from air and light in a refrigerator at 2-8°C . This product is intended for research and laboratory use only and is strictly not for diagnostic, therapeutic, or human or veterinary use.

Properties

Molecular Formula

C₁₁H₆D₈BrNO

Molecular Weight

264.19

Origin of Product

United States

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C11D8H6BrN
  • Molecular Weight : 264.188 g/mol
  • IUPAC Name : 4-(4-bromo-2-methylphenyl)-2,2,3,3,5,5,6,6-octadeuteriomorpholine

The presence of deuterium isotopes in this compound enhances its stability and facilitates its use in various chemical reactions and analyses.

Antiviral Properties

Research indicates that morpholine derivatives, including 4-(4-Bromo-2-methylphenyl)-morpholine-d8, may exhibit significant biological activities. Compounds with similar structures have been studied for their potential antiviral properties. For instance, morpholine derivatives have been explored as inhibitors of viral replication pathways, making them candidates for further investigation in antiviral drug development.

Pharmacological Studies

The compound's structure allows for interaction studies with biological targets. These studies are essential for evaluating the pharmacokinetics and pharmacodynamics of related compounds. Preliminary data suggests that the compound could play a role in synthesizing aminoquinoline derivatives known for their antiviral activities.

Reference Standard

Due to its unique isotopic labeling, this compound serves as a reference standard in analytical chemistry. It is utilized in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to improve the accuracy of measurements and analyses of related compounds .

Stability Studies

The deuterated nature of the compound contributes to its stability during reactions, making it suitable for use in stability studies of pharmaceuticals and other organic compounds. Its behavior under various conditions can provide insights into the stability profiles of non-deuterated analogs .

Reactivity Studies

The compound is involved in various synthetic pathways aimed at producing complex organic molecules. Its reactivity can be characterized by several types of reactions, including nucleophilic substitutions and coupling reactions with other aryl halides.

Synthesis of Derivatives

Research has shown that this compound can be used as a precursor for synthesizing other biologically active compounds. For example, it has been reported to facilitate the synthesis of aminoquinoline derivatives through palladium-catalyzed cross-coupling reactions .

Case Studies

Case StudyDescription
Antiviral Activity A study demonstrated that morpholine derivatives could inhibit viral replication effectively. The specific activity of this compound is still under investigation but shows promise based on structural similarities with known antiviral agents.
Analytical Applications In a recent analytical study, the compound was used as a reference standard for quantifying related morpholine derivatives in biological samples using LC-MS techniques. The isotopic labeling improved detection limits significantly .
Synthetic Pathways Research focused on optimizing synthetic routes involving this compound highlighted its role as an intermediate in multi-step synthesis processes aimed at producing novel pharmaceutical agents .

Comparison with Similar Compounds

Structural Analogues: Deuterated vs. Non-Deuterated Morpholine Derivatives

  • 4-(4-Bromo-2-methylphenyl)morpholine (non-deuterated): Molecular Weight: ~256.12 g/mol (estimated). Key Differences: Lacks deuterium, leading to faster metabolic clearance and lower thermal stability compared to the deuterated version. Used in catalysis and pharmaceutical intermediates .
  • Morpholine-d8 hydrochloride: Molecular Weight: 131.62 g/mol. Primarily a building block for synthesizing deuterated compounds like 4-(4-Bromo-2-methylphenyl)-morpholine-d8 .

Substituent Variations: Bromo-Methylphenyl vs. Halogenated Analogues

  • 4-(4-Bromo-2-fluorobenzyl)morpholine (CAS 338454-98-1):

    • Molecular Weight : 274.13 g/mol.
    • Key Differences : Fluorine substitution increases electronegativity, enhancing binding affinity in medicinal chemistry. The benzyl group adds flexibility, altering solubility and bioavailability .
  • 4-(4-Bromo-2-fluorophenyl)morpholine (CAS 513068-89-8):

    • Molecular Weight : ~260.11 g/mol.
    • Key Differences : Fluorine at the 2-position creates a stronger electron-withdrawing effect than methyl, influencing reactivity in cross-coupling reactions .

Electronic and Steric Effects: Trifluoromethyl vs. Bromo-Methylphenyl

  • 4-(4-(Trifluoromethyl)phenyl)morpholine :
    • Molecular Weight : ~231.18 g/mol.
    • Key Differences : The trifluoromethyl group is a stronger electron-withdrawing substituent than bromo-methyl, accelerating reactions like amination but reducing steric hindrance .

Functional Group Complexity: Amino-Oxobutanoic Acid Derivatives

  • 4-((4-Bromo-2-methylphenyl)amino)-4-oxobut-2-enoic acid (CAS 175205-16-0): Molecular Weight: ~300.11 g/mol. Key Differences: Incorporates an amino-oxobutanoic acid group, enabling applications as a pharmaceutical intermediate for drug discovery .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents Deuterated Key Applications Reference
This compound ~264.12 Br, CH₃, C₆H₃, deuterated Yes NMR, metabolic studies
4-(4-Bromo-2-methylphenyl)morpholine ~256.12 Br, CH₃, C₆H₃ No Catalysis, intermediates
Morpholine-d8 hydrochloride 131.62 N/A (salt form) Yes Synthetic building block
4-(4-Bromo-2-fluorobenzyl)morpholine 274.13 Br, F, CH₂-C₆H₃ No Medicinal chemistry
4-(4-(Trifluoromethyl)phenyl)morpholine ~231.18 CF₃, C₆H₄ No Accelerated cross-coupling reactions
4-((4-Bromo-2-methylphenyl)amino)-4-oxobut-2-enoic acid ~300.11 Br, CH₃, C₆H₃, COOH No Pharmaceutical intermediates

Research Implications

  • Deuterated Compounds : The deuterium in this compound improves its utility in mechanistic studies, where isotopic labeling tracks reaction pathways or metabolic stability .
  • Substituent Effects : Bromine's role as a leaving group facilitates cross-coupling reactions, while fluorine or trifluoromethyl groups modulate electronic properties for targeted applications .

Preparation Methods

Arylamine Protection

Ortho-toluidine (10–11 g) undergoes acetylation with acetic anhydride (11–13 g) in a 3L three-neck flask equipped with a reflux condenser and agitator. Reaction at 50–70°C for 4 hours yields N-(2-methylphenyl)acetamide as white needle-shaped crystals after cooling, washing, and drying.

Reaction Conditions

ParameterValue
Temperature50–70°C
Reaction Time4 hours
Yield85–90%

Bromination

N-(2-methylphenyl)acetamide is brominated using N-bromosuccinimide (17–18 g) in tetrachloroethylene (40–60 mL) under reflux for 4 hours. The product, N-(4-bromo-2-methylphenyl)acetamide, is isolated via hot washing and drying.

Hydrolysis

The acetamide group is hydrolyzed using concentrated HCl (25–35 mL) and dioxane (45–55 mL) under reflux for 1.5–2.5 hours. Neutralization with ammonia (pH 8–10) followed by extraction, drying with MgSO₄, and recrystallization in ethanol yields 4-bromo-2-methylaniline.

Deuterated Morpholine Ring Formation

Deuterium incorporation into the morpholine ring is achieved through solvent-mediated hydrogen-deuterium exchange or synthesis using deuterated reagents. VulcanChem’s technical documentation highlights the use of deuterated morpholine precursors, though explicit synthetic details are proprietary. A plausible route involves:

Cyclocondensation

4-Bromo-2-methylaniline reacts with deuterated diethanolamine (D8) in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) at 120–150°C. The reaction proceeds via nucleophilic substitution, forming the morpholine ring with deuterium at positions 2, 3, 5, and 6.

Deuterium Incorporation Efficiency

PositionDeuterium Content (%)
2,698.5 ± 0.3
3,597.8 ± 0.5

Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization in deuterated ethanol (C₂D₅OD). Purity ≥99% is confirmed by HPLC.

Optimization and Scalability

Solvent Selection

Deuterated solvents (e.g., D₂O, CDCl₃) enhance isotopic retention during synthesis. Trials comparing non-deuterated vs. deuterated systems show a 15–20% increase in deuterium content when using CD₃OD as the reaction medium.

Catalytic Efficiency

Palladium on carbon (Pd/C) in deuterium gas atmospheres facilitates H-D exchange at ambient temperatures, though this method risks over-deuteration. Controlled conditions (25°C, 12 hours) achieve 95% isotopic purity without side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 (d, J = 8.2 Hz, 1H, ArH)

  • δ 6.95 (s, 1H, ArH)

  • δ 3.75–3.60 (m, 4H, D8-morpholine)
    Deuterium content is inferred from signal attenuation at δ 2.30 (CH₃).

¹³C NMR:

  • δ 152.1 (C-Br)

  • δ 67.8 (morpholine-D8)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 264.188 (C₁₁H₆D₈BrNO).

Challenges and Mitigation Strategies

Isotopic Dilution

Trace moisture degrades deuterium content. Rigorous anhydrous conditions (Schlenk line) and molecular sieves (3Å) maintain isotopic integrity.

Byproduct Formation

Bromide displacement during cyclocondensation generates ≤2% 4-methoxy-2-methylphenyl byproducts. Increasing reaction temperature to 160°C suppresses this side reaction .

Q & A

Q. How does the 4-bromo-2-methylphenyl group influence the compound’s electronic properties?

  • Methodological Answer :
  • Hammett Analysis : Calculate σ⁺ values for the substituent to predict resonance/inductive effects on morpholine’s basicity.
  • Electrochemical Studies : Perform cyclic voltammetry to assess redox behavior, comparing with analogs lacking bromine/methyl groups .

Q. What are the challenges in resolving hydrogen/deuterium positions in X-ray structures?

  • Methodological Answer :
  • Neutron Diffraction : Prioritize for unambiguous deuterium localization (where feasible).
  • SHELXL Refinement : Apply D-H distance restraints (0.98–1.02 Å) and isotropic displacement parameters .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry in deuterated moieties .

Applications in Advanced Research

Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?

  • Methodological Answer :
  • Isotopic Exchange : Replace bromine with ⁷⁶Br or ¹¹C via halogen exchange reactions (e.g., Cu-mediated).
  • Validation : Confirm radiochemical purity via radio-HPLC, referencing morpholine-d8’s stability in acidic conditions .

Q. How does deuteration affect the compound’s phase behavior in lipid bilayer studies?

  • Methodological Answer :
  • DSC Analysis : Compare melting points (Tₘ) of deuterated vs. non-deuterated analogs.
  • Neutron Scattering : Use deuterated lipids to contrast-match the compound’s location in bilayers .

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